molecular formula C20H14N2O3 B13914100 Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate CAS No. 823236-23-3

Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate

Cat. No.: B13914100
CAS No.: 823236-23-3
M. Wt: 330.3 g/mol
InChI Key: BOLAHROZDCXYNH-UHFFFAOYSA-N
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Description

Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate is a chemical compound known for its unique structure and properties. It belongs to the class of carbamates, which are widely used in organic synthesis and various industrial applications. This compound features a benzyl group attached to a naphthalene ring, which is further substituted with cyano and formyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate typically involves the reaction of benzyl carbamate with a naphthalene derivative. One common method is the condensation of benzyl carbamate with a naphthalene derivative under acidic conditions. The reaction is usually carried out in polar protic or aprotic solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd-C) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzyl (7-cyano-3-carboxynaphthalen-1-yl)carbamate.

    Reduction: Benzyl (7-amino-3-formylnaphthalen-1-yl)carbamate.

    Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The cyano and formyl groups can participate in various biochemical reactions, influencing the compound’s activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler analog without the naphthalene ring.

    Naphthyl carbamate: Lacks the benzyl group but contains the naphthalene ring.

    Benzyl (7-cyano-3-hydroxynaphthalen-1-yl)carbamate: Similar structure but with a hydroxyl group instead of a formyl group.

Uniqueness

Benzyl (7-cyano-3-formylnaphthalen-1-yl)carbamate is unique due to the presence of both cyano and formyl groups on the naphthalene ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

823236-23-3

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

benzyl N-(7-cyano-3-formylnaphthalen-1-yl)carbamate

InChI

InChI=1S/C20H14N2O3/c21-11-15-6-7-17-8-16(12-23)10-19(18(17)9-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-10,12H,13H2,(H,22,24)

InChI Key

BOLAHROZDCXYNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C3C=C(C=CC3=CC(=C2)C=O)C#N

Origin of Product

United States

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